1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H15FN2·2HCl and a molecular weight of 267.17 g/mol. This compound is a derivative of piperidine, featuring a fluorophenyl group attached to the nitrogen atom of the piperidine ring. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorophenylacetonitrile with piperidine in the presence of a strong acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding fluorophenylpiperidine derivatives.
Reduction: Reduction reactions typically result in the formation of piperidine derivatives with reduced functional groups.
Substitution: Substitution reactions can produce a variety of substituted piperidine compounds, depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. The compound is also used as a building block in the development of new chemical entities and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride exerts its effects depends on its specific application. In pharmaceutical research, the compound may act as an inhibitor or modulator of specific molecular targets, such as enzymes or receptors. The exact molecular pathways involved can vary, but they typically involve interactions with biological macromolecules.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride is structurally similar to other fluorophenylpiperidine derivatives, such as 2-(4-fluorophenyl)ethan-1-amine and N-(4-fluorophenyl)piperidin-4-amine. These compounds share the common feature of a fluorophenyl group attached to a piperidine ring, but they differ in their functional groups and substitution patterns. The unique properties of this compound make it distinct from its analogs, allowing for specific applications in research and industry.
Properties
IUPAC Name |
1-(4-fluorophenyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14;;/h1-4,10H,5-8,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEDGTMCHHLGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=C(C=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227487-48-0 |
Source
|
Record name | 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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